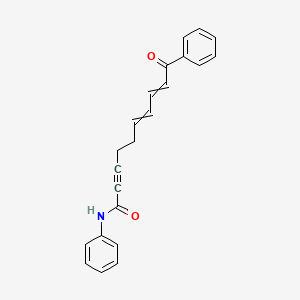

10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide

Beschreibung

10-Oxo-N,10-Diphenyldeca-6,8-dien-2-ynamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst. Diese Verbindung zeichnet sich durch ihre 10-Oxogruppe, Diphenylgruppen und ein konjugiertes System aus Doppel- und Dreifachbindungen aus.

Eigenschaften

CAS-Nummer |

143372-12-7 |

|---|---|

Molekularformel |

C22H19NO2 |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide |

InChI |

InChI=1S/C22H19NO2/c24-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(25)23-20-15-9-6-10-16-20/h1,3,5-11,13-17H,2,4H2,(H,23,25) |

InChI-Schlüssel |

IJBFPVWBHUCDPY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C=CC=CCCC#CC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 10-Oxo-N,10-Diphenyldeca-6,8-dien-2-ynamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Deca-6,8-dien-2-ynamid-Rückgrats: Dieser Schritt beinhaltet die Kupplung geeigneter Alkin- und Alken-Vorstufen unter Palladium-katalysierten Bedingungen.

Einführung der 10-Oxogruppe: Die 10-Oxogruppe wird durch Oxidationsreaktionen eingeführt, häufig unter Verwendung von Reagenzien wie Pyridiniumchlorchromat (PCC) oder Dess-Martin-Periodinan.

Addition von Diphenylgruppen: Die Diphenylgruppen werden typischerweise durch Friedel-Crafts-Acylierungsreaktionen unter Verwendung von Benzol und einem Säurechlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) hinzugefügt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 10-Oxo-N,10-Diphenyldeca-6,8-dien-2-ynamid kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

10-Oxo-N,10-Diphenyldeca-6,8-dien-2-ynamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die 10-Oxogruppe in eine Hydroxylgruppe oder andere reduzierte Formen umzuwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Phenylringen oder dem konjugierten System.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie PCC, Dess-Martin-Periodinan oder Kaliumpermanganat (KMnO4) werden häufig verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Halogenierungsreagenzien (z. B. Br2, Cl2) und Nukleophile (z. B. NaOH, NH3) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 10-Oxo-N,10-Diphenyldeca-6,8-dien-2-ynamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Biomolekülen interagieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise ermöglicht sein konjugiertes System die Teilnahme an Elektronentransferreaktionen, die zelluläre Prozesse modulieren können.

Wirkmechanismus

The mechanism of action of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its conjugated system allows it to participate in electron transfer reactions, which can modulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

10-Oxo-N,10-Diphenyldeca-6,8-dien-2-ynamid: Ähnliche Verbindungen umfassen andere konjugierte Enyne und Dienyne mit unterschiedlichen Substituenten.

Diphenylacetylen: Eine einfachere Verbindung mit zwei Phenylgruppen, die an eine Acetylen-Einheit gebunden sind.

10-Oxo-N,10-Diphenyldeca-6,8-dien-2-yn-1-ol: Eine verwandte Verbindung mit einer Hydroxylgruppe anstelle der 10-Oxogruppe.

Einzigartigkeit

10-Oxo-N,10-Diphenyldeca-6,8-dien-2-ynamid ist einzigartig durch seine Kombination aus funktionellen Gruppen und konjugiertem System, die ihm besondere chemische und biologische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.